2-Bromo-1-ethoxy-4-fluorobenzene

Overview

Description

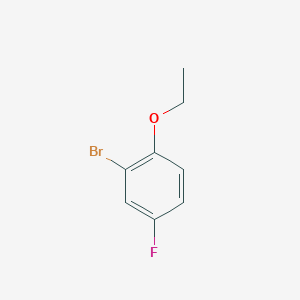

2-Bromo-1-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-ethoxy-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-ethoxy-4-fluorophenol .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Bromo-1-ethoxy-4-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a valuable building block in creating pharmaceuticals and agrochemicals.

2. Medicinal Chemistry

Research on this compound has indicated potential therapeutic properties, particularly in antimicrobial and anticancer activities. The unique combination of bromine and fluorine atoms may enhance its biological activity compared to non-halogenated compounds.

3. Material Science

The compound is also explored for its applications in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in various applications.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity. For instance, certain derivatives showed up to 100% inhibition against Staphylococcus aureus at concentrations as low as 12.5 µg/mL.

Anticancer Activity

In vitro studies involving various cancer cell lines have shown promising results:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF7 (breast cancer) | Inhibition of proliferation | |

| HeLa (cervical cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Cell cycle arrest |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the ethoxy group can activate the benzene ring towards electrophilic attack, while the bromine and fluorine atoms can influence the reactivity and orientation of the substitution .

Comparison with Similar Compounds

1-Bromo-2-fluorobenzene: This compound has a similar structure but lacks the ethoxy group.

2-Bromo-4-ethoxy-1-fluorobenzene: This is another isomer with the same molecular formula but different substitution pattern.

Uniqueness: 2-Bromo-1-ethoxy-4-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

2-Bromo-1-ethoxy-4-fluorobenzene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its reactivity and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C8H8BrF

- Molecular Weight : 219.051 g/mol

- CAS Number : 326-69-2

- Density : 1.3 g/cm³

- Boiling Point : 260 °C

- Melting Point : Not available

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substituents (bromine and fluorine) enhance its lipophilicity, allowing it to penetrate cell membranes effectively.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial properties, which may extend to this compound.

Table 1: Summary of Biological Studies

Case Studies

-

Antimicrobial Properties :

A study investigated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations . -

Neurological Applications :

Research involving the coupling of this compound with cyclopropylmagnesium highlighted its potential use in treating neurological disorders such as bipolar disorder. The compound's interactions with neurotransmitter systems were explored, indicating a possible role in mood stabilization . -

Enzyme Inhibition Studies :

A comprehensive analysis demonstrated that this compound inhibits diacylglycerol acyltransferase (DGAT1), an enzyme crucial for triglyceride synthesis. This inhibition could have implications for obesity and metabolic syndrome treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-1-ethoxy-4-fluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of 1-ethoxy-4-fluorobenzene using brominating agents (e.g., NBS or Br₂ in controlled conditions). Alternatively, nucleophilic aromatic substitution (SNAr) on 2-bromo-1-chloro-4-fluorobenzene with sodium ethoxide may be employed. Key factors include:

- Temperature control (0–25°C) to minimize side reactions like dehalogenation .

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

- Catalytic systems (e.g., CuI for Ullmann-type coupling) to improve regioselectivity .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the ethoxy group’s methyl protons appear as a triplet (δ ~1.3–1.5 ppm) adjacent to the oxygenated CH₂ .

- XPS : Confirm bromine (Br 3d, ~70 eV) and fluorine (F 1s, ~685 eV) content .

- IR Spectroscopy : Detect C-Br (~500–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Use closed systems or fume hoods to avoid inhalation of volatile intermediates .

- Wear PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point ~92°C) .

- Store in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

- Experimental Design :

- Catalyst Screening : Test Pd/C vs. Cu-based catalysts for selectivity in cross-coupling reactions. CuI/1,10-phenanthroline systems reduce Br-F displacement .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr pathways, minimizing side reactions .

- Additives : Use K₂CO₃ as a base instead of stronger bases (e.g., NaOH) to avoid cleavage of the ethoxy group .

- Data Analysis : Track by-products via HPLC-MS and adjust stoichiometry (e.g., limiting Br₂ to 1.1 eq.) .

Q. How can contradictory regiochemistry assignments from spectroscopic data be resolved?

- Conflict Resolution :

- NOESY NMR : Confirm spatial proximity between ethoxy protons and aromatic protons to determine substitution patterns .

- Isotopic Labeling : Synthesize ¹⁸O-labeled ethoxy derivatives to distinguish between ortho/meta/para isomers via mass spectrometry .

- Crystallography : Grow single crystals for X-ray diffraction (e.g., using slow evaporation in chloroform) to unambiguously assign structure .

Q. What strategies mitigate batch-to-batch variability in catalytic coupling reactions involving this compound?

- Process Optimization :

- Pre-activation of Catalysts : Pre-treat Pd catalysts with reducing agents (e.g., H₂) to enhance reproducibility .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent purity .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The fluorine atom activates the aromatic ring toward electrophilic substitution at the ortho/para positions but deactivates it toward nucleophilic attack .

- In Suzuki-Miyaura couplings, the Br substituent undergoes oxidative addition more readily than F, enabling selective functionalization .

- Experimental Evidence : Compare reaction rates of this compound with non-fluorinated analogs using kinetic studies .

Q. Applications in Drug Discovery

Q. How can this compound serve as a building block for fluorinated drug candidates?

- Methodological Approach :

- Library Synthesis : Use Buchwald-Hartwig amination to introduce amine functionalities for kinase inhibitor scaffolds .

- Fluorine Scan : Replace the ethoxy group with other fluorinated groups (e.g., CF₃) to modulate lipophilicity and bioavailability .

- Case Study : Derivatives of this compound have been used in the synthesis of PARP inhibitors, leveraging fluorine’s metabolic stability .

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBFOLPVFBPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442768 | |

| Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-69-2 | |

| Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.